
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of nitrophenols It consists of a benzene ring substituted with hydroxyl, iodine, and nitro groups, along with an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one typically involves the nitration of 4-hydroxyacetophenone followed by iodination. The nitration process introduces a nitro group to the benzene ring, and the iodination step adds an iodine atom to the desired position. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
科学的研究の応用
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the iodine atom can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-nitrophenylacetone: Lacks the iodine atom but has similar functional groups.
4-Hydroxy-3-iodophenylacetone: Lacks the nitro group but contains the iodine and hydroxyl groups.
4-Hydroxy-3-nitrophenylacetic acid: Contains a carboxylic acid group instead of the ethanone moiety.
特性
CAS番号 |
76748-71-5 |
|---|---|
分子式 |
C8H6INO4 |
分子量 |
307.04 g/mol |
IUPAC名 |
1-(4-hydroxy-3-iodo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3 |
InChIキー |
YIEGUNJQDBRUHF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


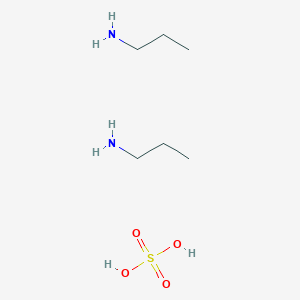
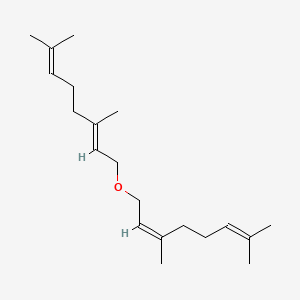

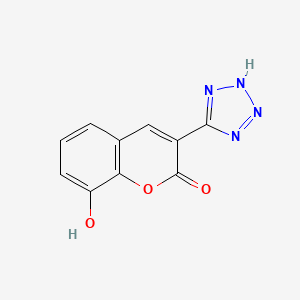

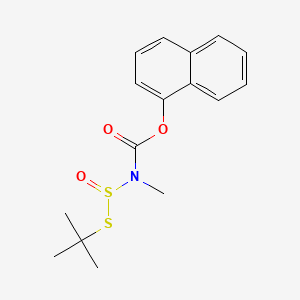


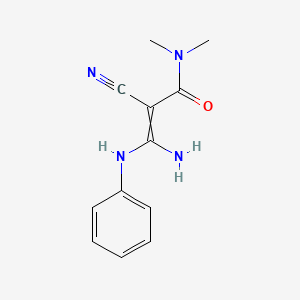
![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
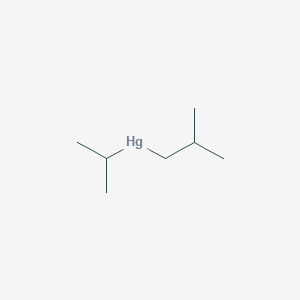

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
